1-Difluoromethanesulfonyl-4-fluorobenzene
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Overview
Description
Preparation Methods
The synthesis of 1-Difluoromethanesulfonyl-4-fluorobenzene involves several methods. One common approach is the difluoromethylation process, which includes the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production often involves continuous-flow methodologies to ensure high yield and safety .
Chemical Reactions Analysis
1-Difluoromethanesulfonyl-4-fluorobenzene undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include metal catalysts, halogenating agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethanesulfonyl-4-fluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonyl-4-fluorobenzene involves its ability to form stable bonds with various molecular targets. The difluoromethyl group is known to enhance the stability and bioavailability of compounds, making it a valuable component in drug design . The pathways involved often include interactions with enzymes and other proteins, leading to desired biological effects .
Comparison with Similar Compounds
1-Difluoromethanesulfonyl-4-fluorobenzene can be compared with other fluorinated compounds such as:
1,4-Difluorobenzene: Known for its hydrophobic properties and used in the design of hydrophobic surfaces.
Difluoromethylphenyl Sulfone: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the difluoromethyl and sulfonyl groups, which confer unique chemical and physical properties .
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINLVQNYWNAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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